molecular formula C24H26FN3O3 B12038400 N'-[(E)-(2-fluorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

N'-[(E)-(2-fluorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B12038400
M. Wt: 423.5 g/mol
InChI Key: IYYWZKXBXQCLFM-WGOQTCKBSA-N
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Description

N’-(2-F-BENZYLIDENE)-1-HEPTYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a quinoline core, a heptyl chain, and a benzylidene group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-F-BENZYLIDENE)-1-HEPTYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation of 2-fluorobenzaldehyde with 1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-F-BENZYLIDENE)-1-HEPTYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Benzyl-substituted quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(2-F-BENZYLIDENE)-1-HEPTYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-F-BENZYLIDENE)-1-HEPTYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-F-BENZYLIDENE)-1-HEPTYL-4-HO-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE is unique due to its specific structural features, such as the heptyl chain and the quinoline core. These features may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H26FN3O3

Molecular Weight

423.5 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-1-heptyl-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C24H26FN3O3/c1-2-3-4-5-10-15-28-20-14-9-7-12-18(20)22(29)21(24(28)31)23(30)27-26-16-17-11-6-8-13-19(17)25/h6-9,11-14,16,29H,2-5,10,15H2,1H3,(H,27,30)/b26-16+

InChI Key

IYYWZKXBXQCLFM-WGOQTCKBSA-N

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC=CC=C3F)O

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC=CC=C3F)O

Origin of Product

United States

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